2-オクタデカンオイル-sn-グリセロ-3-ホスホコリン

概要

説明

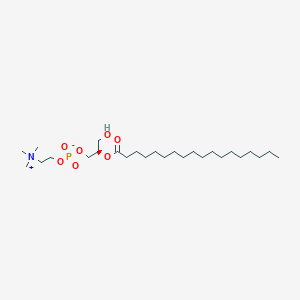

2-Stearoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by the presence of an octadecanoyl group (a fatty acid chain) attached to the glycerol backbone at the sn-2 position, and a phosphocholine group attached at the sn-3 position. Phosphatidylcholines are essential for the structural integrity and functionality of cell membranes.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C26H51NO7P

- Molecular Weight : 523.68 g/mol

- CAS Number : 19420-57-6

The structure of 2-SGPC includes a glycerol backbone with a stearoyl group at the second carbon position, making it a key component in membrane dynamics and signaling pathways.

Drug Delivery Systems

Nanovesicular Drug Delivery

2-Stearoyl-sn-glycero-3-phosphocholine is extensively utilized in nanovesicular drug delivery systems due to its ability to form stable lipid bilayers. It is often combined with other phospholipids to enhance the encapsulation efficiency of therapeutic agents, particularly in targeting cancer cells.

| Study | Findings |

|---|---|

| Academia.edu (2022) | Demonstrated the efficacy of 2-SGPC in enhancing the delivery of MRI contrast agents in tumor-targeted therapies. |

Case Study: Tumor-Targeted Delivery

A study reported that formulations containing 2-SGPC significantly improved the bioavailability of chemotherapeutic drugs, thereby increasing their therapeutic index while reducing systemic toxicity.

Membrane Biology

Role in Membrane Dynamics

As a component of biological membranes, 2-SGPC plays a crucial role in maintaining membrane fluidity and integrity. Its incorporation into lipid bilayers can influence membrane properties such as permeability and fusion.

| Research Focus | Insights |

|---|---|

| Phase Diagram Studies (2015) | Investigated the phase behavior of lipid mixtures including 2-SGPC, revealing its role in liquid-disordered and liquid-ordered phase separation. |

Biomarker Discovery

Oxidized Phospholipids as Biomarkers

Recent research has highlighted the potential of oxidized derivatives of phospholipids, including those derived from 2-SGPC, as biomarkers for various diseases, particularly asthma and cardiovascular conditions.

| Study Reference | Findings |

|---|---|

| ERJ (2021) | Identified unique oxidized phosphatidylcholine signatures associated with airway hyperresponsiveness in asthma patients. |

Therapeutic Applications

Anti-inflammatory Properties

Research indicates that 2-SGPC has anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

| Study Reference | Findings |

|---|---|

| Journal of Drug Delivery Science and Technology (2020) | Showed that formulations containing 2-SGPC reduced inflammation markers in preclinical models of inflammatory diseases. |

作用機序

Target of Action

2-Octadecanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of phospholipid that plays a crucial role in the structure and function of biological membranes . It is a metabolite produced during a metabolic reaction in a mouse (Mus musculus) .

Mode of Action

Phosphatidylcholines, including 2-Octadecanoyl-sn-glycero-3-phosphocholine, are key components of cell membranes and play a vital role in maintaining the structural integrity of cells. They also participate in cell signaling, functioning as precursors for intracellular messengers .

Biochemical Pathways

As a phosphatidylcholine, 2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical pathways. It is a biosynthetic precursor of the acetylcholine neurotransmitter , which is essential for nerve impulse transmission. It also participates in lipid metabolism and is involved in the formation of lipoproteins, which are responsible for transporting lipids through the bloodstream .

Pharmacokinetics

As a phospholipid, it is likely to be absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream

Result of Action

The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine at the cellular level results in the maintenance of cell membrane integrity and fluidity. It also contributes to cell signaling processes and the transport of lipids in the body .

Action Environment

The action of 2-Octadecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, changes in diet can affect the levels of phosphatidylcholines in the body. Additionally, certain diseases or conditions, such as liver disease or malabsorption syndromes, can impact the body’s ability to metabolize and utilize phosphatidylcholines .

生化学分析

Biochemical Properties

2-Octadecanoyl-sn-glycero-3-phosphocholine is known to interact with various enzymes and proteins. It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . The nature of these interactions is complex and multifaceted, contributing to its diverse roles in biochemical reactions .

Cellular Effects

The effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine on cells and cellular processes are extensive. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its unique chemical properties allow it to form stable bilayers and vesicles, encapsulating drugs and delivering them to specific targets within the body .

Molecular Mechanism

At the molecular level, 2-Octadecanoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Octadecanoyl-sn-glycero-3-phosphocholine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

2-Octadecanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Octadecanoyl-sn-glycero-3-phosphocholine is transported and distributed through complex mechanisms. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with octadecanoic acid. This process can be carried out using various esterification agents such as N,N’-diisopropylcarbodiimide or N,N’-diisopropylcarbodiimide . The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, the production of 2-Stearoyl-sn-glycero-3-phosphocholine can be achieved through large-scale esterification processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process and minimize by-product formation.

化学反応の分析

Types of Reactions

2-Stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

Hydrolysis: The ester bonds in 2-Stearoyl-sn-glycero-3-phosphocholine can be hydrolyzed by phospholipases, resulting in the formation of glycerophosphocholine and octadecanoic acid.

Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Peroxides and other oxidation products.

Hydrolysis: Glycerophosphocholine and octadecanoic acid.

Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.

類似化合物との比較

2-Stearoyl-sn-glycero-3-phosphocholine can be compared with other similar phosphatidylcholines, such as:

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a hexadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.

1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine: This compound has a pentadecanoyl group at the sn-1 position and an octadecanoyl group at the sn-2 position.

1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine: This compound has an octadecanoyl group at the sn-1 position and an octadecenoyl group at the sn-2 position.

The uniqueness of 2-Stearoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions.

生物活性

2-Stearoyl-sn-glycero-3-phosphocholine (also known as 2-SGPC) is a phospholipid that plays a crucial role in cellular membranes and various biological processes. Its structure consists of a glycerol backbone, two fatty acid chains, and a phosphocholine headgroup, which imparts significant biological functionality. This article explores the biological activity of 2-SGPC, including its roles in cell signaling, membrane dynamics, and potential therapeutic applications.

- Molecular Formula : C26H54N O7P

- Molecular Weight : 523.68 g/mol

- CAS Number : 4421-58-3

- SMILES Notation : CCCCCCCCCCCCCCCCCCC(=O)OC@HCOP(=O)([O-])OCCN+(C)C

Membrane Dynamics

2-SGPC contributes to the fluidity and permeability of cell membranes. It has been shown to influence membrane structure by modulating the arrangement of lipid bilayers, which is critical for maintaining cellular integrity and function. Studies indicate that phosphatidylcholines like 2-SGPC can affect membrane properties differently based on the saturation of their fatty acid chains. For instance, the presence of saturated fatty acids in the sn-1 position and unsaturated ones in the sn-2 position can lead to more disordered membrane structures, enhancing fluidity compared to other configurations .

Cell Signaling

Phosphatidylcholines play essential roles in cell signaling pathways. 2-SGPC can be hydrolyzed to produce lysophosphatidylcholine (LPC), which is involved in various signaling mechanisms that regulate inflammation, cell proliferation, and apoptosis. LPC has been shown to activate several signaling pathways, including those involving calcium influx and reactive oxygen species (ROS) generation, which are crucial for cellular responses to stress .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of LPC derived from 2-SGPC. LPC exhibits inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for topical treatments against resistant bacterial strains. The mechanism involves disrupting bacterial membrane integrity, leading to cell death .

Study on Membrane Properties

A study conducted using atomistic simulations investigated how the positioning of double bonds in glycerophospholipids affects membrane properties. The findings revealed that membranes composed of phospholipids with unsaturated sn-2 chains display enhanced fluidity compared to those with unsaturated sn-1 chains. This property is particularly important for maintaining cellular function under varying physiological conditions .

Role in Inflammation

Research has demonstrated that LPC generated from 2-SGPC can increase intracellular calcium levels through store-operated calcium channels (SOCs), leading to enhanced inflammatory responses in endothelial cells. This suggests that LPC may play a dual role in promoting inflammation while also serving as a signaling molecule .

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | Palmitic & Linoleic | Different saturated fatty acid profile |

| 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholine | Stearic & Arachidonic | Contains longer polyunsaturated fatty acid |

| 1-Linoleoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | Two Linoleic Acids | Higher degree of unsaturation |

The unique balance between saturated and unsaturated fatty acids in 2-SGPC contributes to its specific physical and chemical properties relevant to biological membranes.

特性

IUPAC Name |

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPMZRCLCCXAG-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106459 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4421-58-3 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。